molecular formula C13H9ClFNO B8409633 2-(6-Chloro-2-pyridinyl)-1-(4-fluorophenyl)ethanone

2-(6-Chloro-2-pyridinyl)-1-(4-fluorophenyl)ethanone

Cat. No.: B8409633
M. Wt: 249.67 g/mol
InChI Key: ZMPCHEOJUQKYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloro-2-pyridinyl)-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C13H9ClFNO and its molecular weight is 249.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9ClFNO

Molecular Weight

249.67 g/mol

IUPAC Name

2-(6-chloropyridin-2-yl)-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C13H9ClFNO/c14-13-3-1-2-11(16-13)8-12(17)9-4-6-10(15)7-5-9/h1-7H,8H2

InChI Key

ZMPCHEOJUQKYBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)CC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 6-chloro-2-picoline (21.4 mL, 196.0 mmol) and ethyl 4-fluorobenzoate (57.5 mL, 391.2 mmol) in tetrahydrofuran (311 mL) was added lithium bis(trimethylsilyl)amide (391 mL, 1.0 M in tetrahydrofuran, 391.0 mmol) dropwise via a pressure equalizing funnel over 1 hour. Upon complete addition, the cold bath was removed and the resultant solution was heated to 45° C. for 15 hours. The mixture was cooled to room temperature and quenched by the addition of water. Ether was added and the organic layer was washed with brine. The aqueous layer was extracted with ether and the combined organics were dried over magnesium sulfate. Filtration and concentration gave a solid residue which was purified by recrystallization from ethyl acetate-hexanes to provide 2-(6-chloro-2-pyridinyl)-1-(4-fluorophenyl)ethanone (32.2 g, 66%) as a tinted off-white solid existing as a keto-enol tautomeric mixture. 1H NMR (CDCl3): for the keto tautomer δ 8.11 (m, 2 H), 7.66 (t, 1 H), 7.30–7.25 (m 2 H), 7.17 (t, 2 H), 4.48 (s 2 H), 19F NMR (CDCl3) δ −104.72 (keto), −111.64 (enol); MS m/z 250 (M+1).
Quantity
21.4 mL
Type
reactant
Reaction Step One
Quantity
57.5 mL
Type
reactant
Reaction Step One
Quantity
391 mL
Type
reactant
Reaction Step One
Quantity
311 mL
Type
solvent
Reaction Step One

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